2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid
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Overview
Description
2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid is an organic compound with a complex structure that includes a chloroacetyl group and an amino group attached to an ethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid typically involves the reaction of 2-chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The use of solvents and reagents is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield new amides, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloroacetyl)amino]ethyl acetate
- **N-chloroacetanilides
- **N-chloroacetamides
Uniqueness
2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid is unique due to its specific structure, which includes both a chloroacetyl group and an ethylbutanoic acid backbone.
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-ethylbutanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-3-8(4-2,7(12)13)10-6(11)5-9/h3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
NDUYWQPQWLPDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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